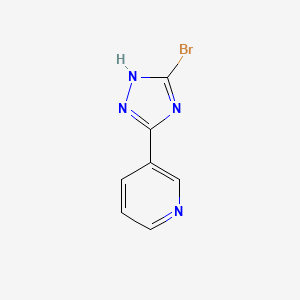

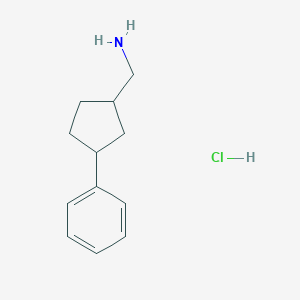

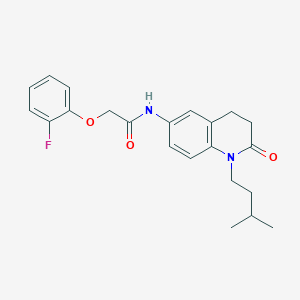

![molecular formula C11H14N2OS B2516673 4-[3-(Methylsulfanyl)pyrrolidin-1-carbonyl]pyridin CAS No. 2097884-46-1](/img/structure/B2516673.png)

4-[3-(Methylsulfanyl)pyrrolidin-1-carbonyl]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although this specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfur-containing pyridine derivatives, which can provide insights into the behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related sulfur-containing pyridine derivatives is detailed in the papers. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine with hydrogen peroxide or mCPBA yields oxidized sulfur derivatives . Another study reports the preparation of a complex pyrido[4,3-d]pyrimidine derivative, which involves multiple steps and careful control of reaction conditions . These studies indicate that the synthesis of sulfur-containing pyridine derivatives can be complex and may require multiple steps and specific reagents to introduce the sulfur functionalities.

Molecular Structure Analysis

The molecular structure of sulfur-containing pyridine derivatives has been analyzed using various techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of a pyrido[4,3-d]pyrimidine derivative, revealing that the pyridine and pyrimidine rings are almost coplanar . This suggests that similar compounds, such as "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine," may also exhibit planar or near-planar geometries, which can influence their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing pyridine derivatives is influenced by the presence and oxidation state of the sulfur atom. For example, the oxidation of a methylsulfanyl group to a methylsulfinyl or methylsulfonyl group can significantly alter the electronic properties and reactivity of the compound . These changes can affect the compound's ability to undergo further chemical reactions, such as coordination to metal centers in the case of iron(II) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing pyridine derivatives are closely related to their molecular structure. Spectroscopic techniques like FT-IR and FT-Raman have been used to investigate vibrational spectral properties, and computational methods have been applied to predict properties such as HOMO-LUMO gaps and charge distributions . Additionally, the crystallographic phase changes and spin-crossover behavior observed in iron(II) complexes of these ligands indicate that the physical properties can be sensitive to external stimuli like temperature . These findings suggest that "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine" may also exhibit interesting physical and spectroscopic properties that could be explored in future studies.

Wissenschaftliche Forschungsanwendungen

- Pyrrolidin-Alkaloide, einschließlich Derivaten von 4-[3-(Methylsulfanyl)pyrrolidin-1-carbonyl]pyridin, zeigen antioxidative Eigenschaften. Diese Verbindungen helfen, schädliche freie Radikale zu neutralisieren, was möglicherweise oxidative Schäden an Zellen und Geweben verhindert .

- Forschungen deuten darauf hin, dass Pyrrolidin-Alkaloide entzündungshemmende Eigenschaften besitzen. Durch die Modulation entzündungsfördernder Pfade können sie zur Behandlung von Erkrankungen im Zusammenhang mit Entzündungen, wie z. B. Autoimmunerkrankungen und chronischen Entzündungen, beitragen .

- Einige Pyrrolidin-Alkaloide, einschließlich Derivaten von this compound, zeigen antibakterielle und antifungale Aktivitäten. Diese Verbindungen könnten für neuartige antimikrobielle Mittel untersucht werden .

- Vorläufige Studien zeigen, dass bestimmte Pyrrolidin-Alkaloide Antikrebs-Effekte besitzen. Forscher haben diese Verbindungen als potenzielle Leitstrukturen für die Entwicklung neuer Krebstherapien identifiziert .

- Pyrrolidin-Alkaloide können das Nervensystem beeinflussen. Während einige neuroprotektive Wirkungen zeigen, können andere (wie Nikotin und Kokain) bei Versuchstieren neurotoxisch sein .

- Bestimmte Pyrrolidin-Alkaloide wurden mit Organschutz in Verbindung gebracht. Weitere Untersuchungen sind erforderlich, um ihre Mechanismen und potenziellen klinischen Anwendungen zu verstehen .

Antioxidative Aktivität

Entzündungshemmende Wirkungen

Antibakterielle und antifungale Eigenschaften

Antikrebs-Potenzial

Neuropharmakologische Wirkungen

Organ-Schutz-Effekte

Zukünftige Richtungen

The future directions for “4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” could involve further exploration of its pharmacological effects and the development of new pyrrolidine compounds with different biological profiles . The compound’s unique properties make it a promising candidate for drug discovery, organic synthesis, and catalysis.

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule, which can influence its activity .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological system it interacts with .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and physical factors like temperature .

Eigenschaften

IUPAC Name |

(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSDFVHPYSTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

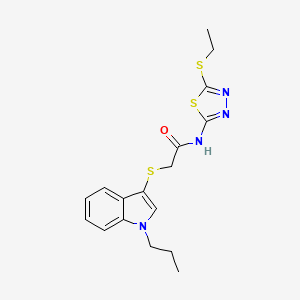

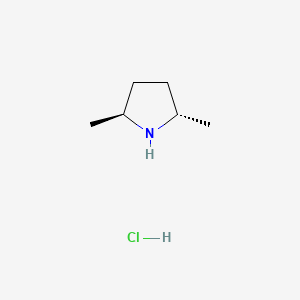

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)

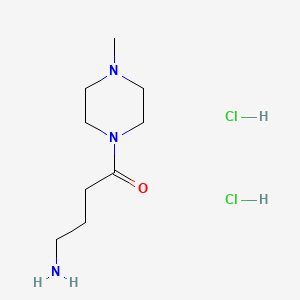

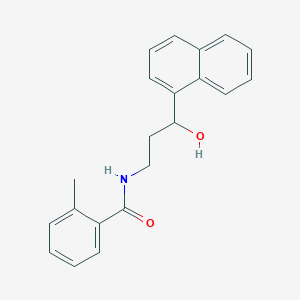

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)

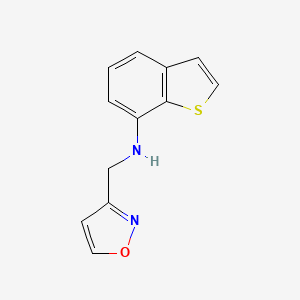

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

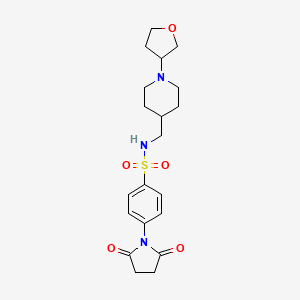

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)